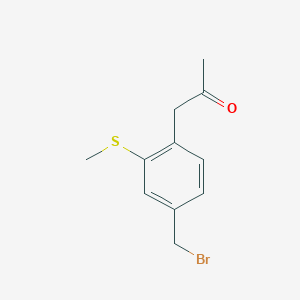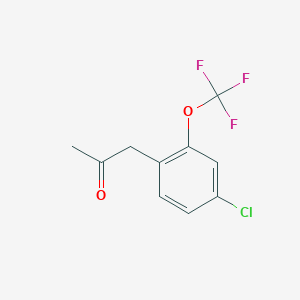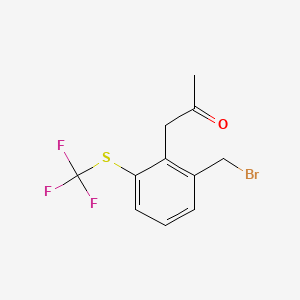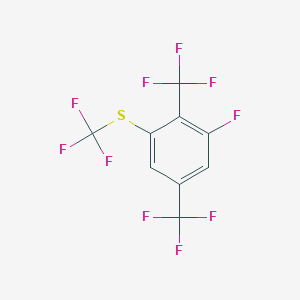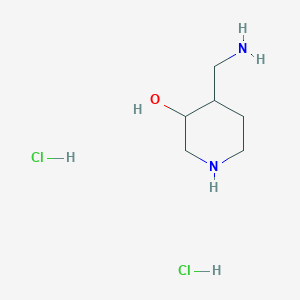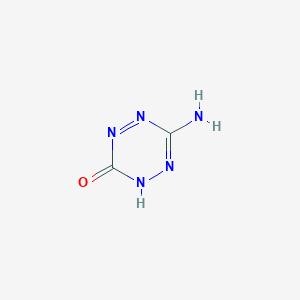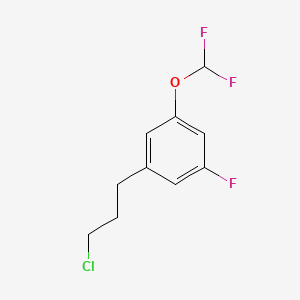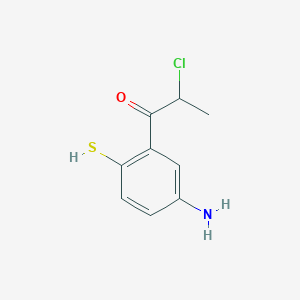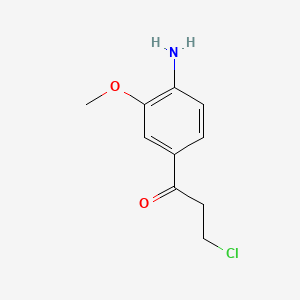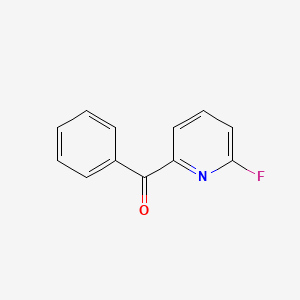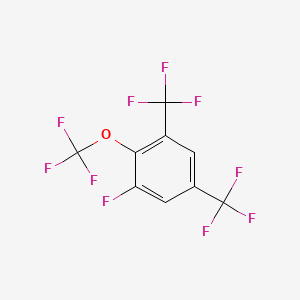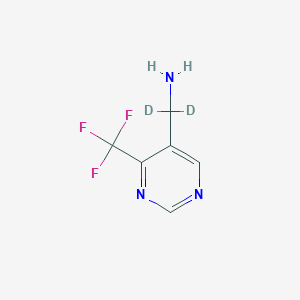
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine is a synthetic compound characterized by the presence of deuterium atoms and a trifluoromethyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine typically involves the introduction of deuterium atoms and the trifluoromethyl group into the pyrimidine ring. Common synthetic routes may include:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms and trifluoromethyl group may influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-ethylamine: Similar structure with an ethyl group instead of a methyl group.
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-propylamine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine is unique due to the presence of deuterium atoms and the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to non-deuterated analogs.
Eigenschaften
CAS-Nummer |
1965309-50-5 |
|---|---|
Molekularformel |
C6H6F3N3 |
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
dideuterio-[4-(trifluoromethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H,1,10H2/i1D2 |
InChI-Schlüssel |
SWCUZBYESAPCDH-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CN=CN=C1C(F)(F)F)N |
Kanonische SMILES |
C1=C(C(=NC=N1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


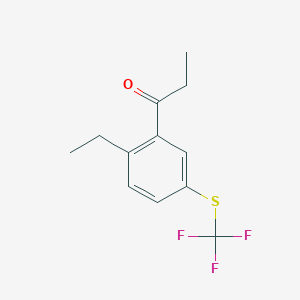
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
